molecular formula C18H19N5O4 B163337 (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate CAS No. 131402-47-6

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate

Cat. No. B163337
CAS RN: 131402-47-6
M. Wt: 369.4 g/mol
InChI Key: IFPFFRWARBDVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate involves the inhibition of several kinases. CDKs are involved in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. GSK-3 is involved in the regulation of glycogen synthesis and cell survival, and its inhibition can lead to decreased cell proliferation. Aurora kinases are involved in the regulation of mitosis, and their inhibition can lead to mitotic arrest and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate have been extensively studied. It has been found to exhibit potent anticancer activity in vitro and in vivo. It has also been found to exhibit anti-inflammatory and neuroprotective effects. However, further studies are required to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate for lab experiments include its potency, selectivity, and ease of synthesis. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the study of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Investigation of its potential applications in other fields of scientific research, such as neurodegenerative diseases and autoimmune disorders.
3. Development of novel drug delivery systems to improve its solubility and bioavailability.
4. Investigation of its potential synergistic effects with other anticancer drugs.
5. Investigation of its potential toxicity and safety profile in vivo.
Conclusion:
In conclusion, (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of anticancer drugs. However, further studies are required to fully understand its biochemical and physiological effects and to optimize its potential applications.

Synthesis Methods

The synthesis of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate involves the reaction of 4-(morpholin-4-ylmethyl)benzoic acid with 4,6-dichloro-5-nitropyrimidine in the presence of a base. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Aurora kinases. This makes it a promising candidate for the development of anticancer drugs.

properties

CAS RN

131402-47-6

Product Name

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate

InChI

InChI=1S/C18H19N5O4/c24-17-15-9-21-23(16(15)19-11-20-17)12-27-18(25)14-3-1-13(2-4-14)10-22-5-7-26-8-6-22/h1-4,9,11H,5-8,10,12H2,(H,19,20,24)

InChI Key

IFPFFRWARBDVJY-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3

SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)OCN3C4=C(C=N3)C(=O)NC=N4

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3

Origin of Product

United States

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